molecular formula C13H17N3O2S B7568986 N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide

N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide

Cat. No. B7568986
M. Wt: 279.36 g/mol
InChI Key: ZRRQYBISTYGHJE-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide, also known as CSPS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide involves its binding to the voltage-gated sodium channels in a reversible manner. This binding results in the inhibition of sodium influx into the cell, which leads to a decrease in the amplitude of the action potential. N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to selectively block the Nav1.7 subtype of sodium channels, which are primarily expressed in sensory neurons.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to have a number of biochemical and physiological effects, including the inhibition of pain signaling, the modulation of neurotransmitter release, and the regulation of ion channel function. In animal studies, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been shown to reduce pain sensitivity in response to various stimuli, including thermal and mechanical stimuli.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is its selectivity for the Nav1.7 subtype of sodium channels, which makes it a valuable tool for studying their function. However, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide, including the development of more potent and selective analogs, the study of its effects on other ion channels and neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of pain and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide and its potential side effects.
Conclusion
In conclusion, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is a valuable tool for studying voltage-gated sodium channels and their role in various physiological processes. Its unique mechanism of action, along with its selectivity and specificity, make it a promising compound for future research and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide involves a multistep process that begins with the reaction between 3-cyanophenylmagnesium bromide and N-methylpiperidine. This reaction produces the intermediate compound, which is then reacted with sulfur trioxide to form the final product, N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide. The purity of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been used in a variety of scientific research applications, including the study of ion channels, neurotransmitters, and protein-protein interactions. One of the major applications of N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide is in the study of voltage-gated sodium channels, which are important for the transmission of electrical signals in the nervous system. N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide has been found to selectively block certain subtypes of sodium channels, which makes it a valuable tool for studying their function.

properties

IUPAC Name

N-(3-cyanophenyl)-N-methylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-15(13-7-5-6-12(10-13)11-14)19(17,18)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRQYBISTYGHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)C#N)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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